molecular formula C5H10ClN3 B1206318 Histamine hydrochloride CAS No. 55-36-7

Histamine hydrochloride

Cat. No. B1206318
CAS RN: 55-36-7
M. Wt: 147.6 g/mol
InChI Key: IVCJGQQPPHYHBS-UHFFFAOYSA-N
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Description

Histamine hydrochloride is an amine derived by enzymatic decarboxylation of histidine . It is a powerful stimulant of gastric secretion, a constrictor of bronchial smooth muscle, a vasodilator, and also a centrally acting neurotransmitter .


Synthesis Analysis

Histamine is synthesized from the amino acid histidine through a reaction catalyzed by the enzyme histidine decarboxylase (HDC), which removes the carboxyl group from histidine . Despite the importance of histamine, transcriptional regulation of HDC gene expression in mammals is still poorly understood .


Molecular Structure Analysis

Histamine hydrochloride has a molecular formula of C5H10ClN3 and a molecular weight of 147.60 g/mol . The InChI representation is InChI=1S/C5H9N3.ClH/c6-2-1-5-3-7-4-8-5;/h3-4H,1-2,6H2, (H,7,8);1H .


Chemical Reactions Analysis

Histamine reacts with o-phthalaldehyde (OPT) to form colored as well as highly fluorescent derivatives . After large-scale synthesis, the chromophores were eliminated and the pale yellowish fluorophore was isolated by a series of chromatographic steps, followed by semipreparative high-performance liquid chromatography .

Scientific Research Applications

Dermatology: Managing Allergic Diseases

Histamine hydrochloride plays a significant role in dermatology, particularly in the management of allergic diseases. It is known to bind to H1 and H2 histamine receptors on target cells, which are involved in various histamine-mediated disorders . The combination of H1 and H2 receptor antagonists has been a classic treatment strategy, showing superior efficacy compared to single-drug therapies .

Gastroenterology: Acid-Related Disorders

In gastroenterology, histamine hydrochloride is used to treat acid-related disorders. The H2 histamine receptor antagonists, in particular, are acknowledged as recommended treatment agents for these conditions . They work by reducing the amount of acid produced in the stomach, thus providing relief from symptoms associated with excess stomach acid.

Neurology: Development of Anxiety Disorders

Recent studies suggest that histamine and its receptors, including H1R and H2R, may play roles in the development of anxiety disorders . This has opened up new avenues for research into the use of histamine receptor antagonists as potential treatments for these conditions.

Rheumatology: Arthritic Diseases

Histamine hydrochloride has been implicated in the modulation of arthritic diseases. The interaction of histamine with its receptors can influence inflammation and pain associated with arthritis, and antagonists of these receptors are being explored for their therapeutic potential .

Immunology: Inflammatory Bowel Disease

Histamine hydrochloride is also relevant in immunological research, particularly in the study of inflammatory bowel disease (IBD). It has been shown that histamine can suppress the activation of the TLR/NF-κB signaling pathway, which is involved in the inflammatory response in IBD .

Safety And Hazards

Histamine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and skin sensitization . It’s also important to keep the product and empty container away from heat and sources of ignition .

properties

IUPAC Name

2-(1H-imidazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c6-2-1-5-3-7-4-8-5;/h3-4H,1-2,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCJGQQPPHYHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55-36-7
Record name 1H-Imidazole-5-ethanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70946542
Record name 2-(1H-Imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID8139934
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Histamine hydrochloride

CAS RN

56-92-8, 55-36-7, 23758-34-1, 51-45-6
Record name Histamine dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Histamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-4-ethanamine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023758341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Histamine dihydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757057
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Record name peremin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257873
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1H-Imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HISTAMINE MONOHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9I23AC4PQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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